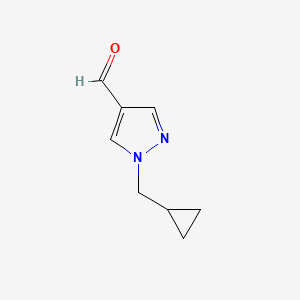
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H10N2O. It is a white or off-white crystalline solid with a melting point of 60-70°C. This compound is known for its low solubility in water but is soluble in organic solvents such as acetone, chloroform, and methanol. It is primarily used as a synthetic intermediate in the production of various other chemical compounds.
Méthodes De Préparation
The synthesis of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde involves several steps. One common method includes the reaction of cyclopropylmethyl bromide with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction typically requires a base such as potassium carbonate and an organic solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the aldehyde group into a carboxylic acid group.
Reduction: Reduction reactions involve the conversion of the aldehyde group into an alcohol group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclopropylmethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation results in the formation of 1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic acid, while reduction yields 1-Cyclopropylmethyl-1H-pyrazole-4-methanol .
Applications De Recherche Scientifique
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde has significant applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Industry: In industrial applications, it is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity. This interaction can inhibit or activate enzyme functions, depending on the enzyme and the context of the reaction.
The pathways involved in its mechanism of action include the formation of Schiff bases with amino groups on enzymes, leading to changes in enzyme conformation and activity. This mechanism is crucial in its applications as a biochemical probe and in drug development.
Comparaison Avec Des Composés Similaires
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic acid: This compound is an oxidized form of this compound and shares similar structural features but with different reactivity and applications.
1-Cyclopropylmethyl-1H-pyrazole-4-methanol: This reduced form of the compound has different chemical properties and is used in different contexts, such as in the synthesis of alcohol-based derivatives.
1-Cyclopropylmethyl-1H-pyrazole-4-amine: This compound features an amino group instead of an aldehyde group, leading to different reactivity and applications in the synthesis of amine-based derivatives.
The uniqueness of this compound lies in its aldehyde functional group, which allows for a wide range of chemical reactions and applications .
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-8-3-9-10(5-8)4-7-1-2-7/h3,5-7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTTVUBNXIIXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226649 | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082065-99-3 | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082065-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
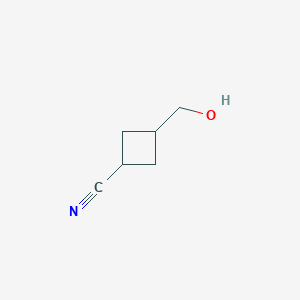
![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)


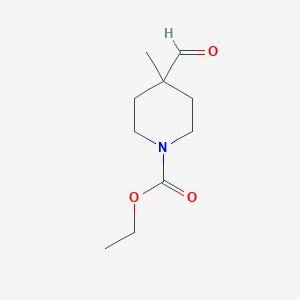
![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)
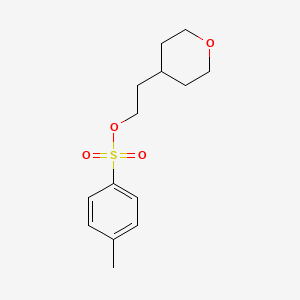
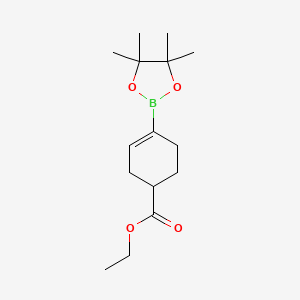
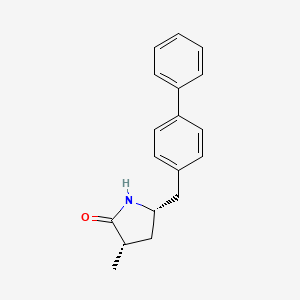
![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)
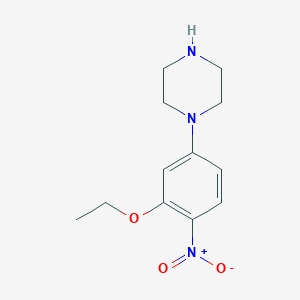
![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)

